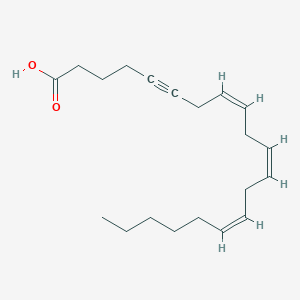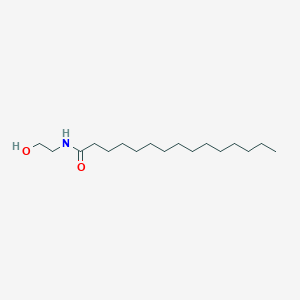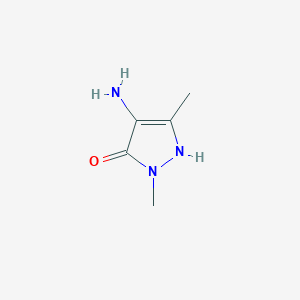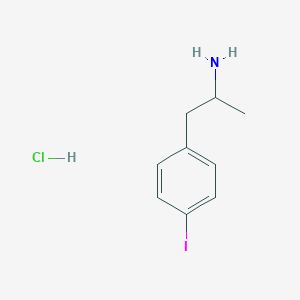
二十碳-8,11,14-三烯-5-炔酸
描述
Eicosa-8,11,14-trien-5-ynoic acid is a trienoic fatty acid, which is a type of icosanoic acid containing double bonds at positions 8, 11, and 14 and a triple bond at position 5 . It is also known as 8,11,14-Eicosatrien-5-ynoic acid .
Molecular Structure Analysis
The molecular formula of Eicosa-8,11,14-trien-5-ynoic acid is C20H30O2 . It contains a total of 51 bonds, including 21 non-H bonds, 5 multiple bonds, 12 rotatable bonds, 4 double bonds, 1 triple bond, 1 aliphatic carboxylic acid, and 1 hydroxyl group .Physical And Chemical Properties Analysis
Eicosa-8,11,14-trien-5-ynoic acid has a molecular weight of 302.45 . It has a density of 1.0±0.1 g/cm3, a boiling point of 444.7±45.0 °C at 760 mmHg, and a flash point of 212.2±23.4 °C . It has 2 H bond acceptors, 1 H bond donor, and 14 freely rotating bonds .科学研究应用
Inhibition of Lipoxygenase Enzymes
5,6-dehydroarachidonic acid: is known to inhibit 5-lipoxygenase enzymes. This application is significant in the study of inflammatory diseases where lipoxygenases play a role in the biosynthesis of leukotrienes, compounds that mediate inflammatory responses .
Study of Arachidonic Acid Metabolism
As an analog of arachidonic acid with a modified double bond, this compound is used to study the metabolism of arachidonic acid itself. It helps in understanding the conversion of arachidonic acid to various bioactive eicosanoids .
Cancer Research
The modification in 5,6-dehydroarachidonic acid structure could affect the way cells proliferate and survive. Its impact on cancer cell metabolism and viability makes it a valuable tool in oncological studies .
Neurological Studies
Eicosanoids, derived from arachidonic acid, are involved in various brain functions and pathologies. By studying the effects of 5,6-dehydroarachidonic acid, researchers can gain insights into neurological diseases and potential treatments .
Cardiovascular Research
The role of eicosanoids in cardiovascular health and disease is well-documented. Using 5,6-dehydroarachidonic acid, scientists can explore the pathways involved in heart diseases and develop new therapeutic strategies .
Immunology
This compound’s ability to modulate the immune response via lipoxygenase inhibition is crucial for understanding and treating autoimmune diseases. It serves as a probe to dissect complex immune pathways .
Respiratory Disorders
Given its role in the synthesis of leukotrienes, 5,6-dehydroarachidonic acid is relevant in researching respiratory conditions like asthma, where leukotrienes cause airway constriction and inflammation .
Development of Anti-inflammatory Drugs
The inhibitory action of 5,6-dehydroarachidonic acid on lipoxygenase makes it a candidate for the development of anti-inflammatory drugs. It provides a structural framework for designing novel therapeutics .
作用机制
- Role : 5-LOX is involved in the biosynthesis of leukotrienes, which are potent lipid mediators implicated in inflammation and immune responses .
- Resulting Changes : Reduced leukotriene production may modulate inflammatory processes and cellular responses .
- Affected Pathways : The arachidonic acid pathway is impacted. Specifically, 5,6-dehydroarachidonic acid interferes with the conversion of arachidonic acid to 5-hydroperoxyeicosatetraenoic acid (5-HPETE), a key step in leukotriene synthesis .
Target of Action
Mode of Action
Biochemical Pathways
属性
IUPAC Name |
(8Z,11Z,14Z)-icosa-8,11,14-trien-5-ynoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21)22/h6-7,9-10,12-13H,2-5,8,11,14,17-19H2,1H3,(H,21,22)/b7-6-,10-9-,13-12- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIOQWSLKUVKKAO-QNEBEIHSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC=CCC=CCC=CCC#CCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC/C=C\C/C=C\C/C=C\CC#CCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Eicosa-8,11,14-trien-5-ynoic acid | |
CAS RN |
58688-54-3 | |
| Record name | Eicosa-8,11,14-trien-5-ynoic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058688543 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is 5,6-dehydroarachidonic acid and how does it work?
A1: 5,6-Dehydroarachidonic acid (also known as 5,6-DHA or Eicosa-8,11,14-trien-5-ynoic acid) is a potent and irreversible inhibitor of 5-lipoxygenase (5-LO), a key enzyme in the arachidonic acid cascade. [, ] This cascade is responsible for producing various signaling molecules involved in inflammation and cell growth. 5,6-DHA acts by binding to the active site of 5-LO, preventing the enzyme from converting arachidonic acid into its downstream products, primarily leukotrienes. [, ]
Q2: What are the downstream effects of inhibiting 5-LO with 5,6-DHA?
A2: By inhibiting 5-LO, 5,6-DHA effectively reduces the production of leukotrienes, specifically leukotriene C4 (LTC4) and leukotriene B4 (LTB4). [] These leukotrienes are potent inflammatory mediators involved in various physiological processes like smooth muscle contraction, vascular permeability, and immune cell recruitment. [] Consequently, 5,6-DHA exhibits anti-inflammatory effects by suppressing leukotriene-mediated signaling pathways.
Q3: How does 5,6-DHA impact cell growth?
A3: Studies have shown that 5,6-DHA can inhibit the growth of various cell types, including vascular smooth muscle cells and endothelial cells. [, ] This effect is attributed to its ability to block the production of 5-LO metabolites, which are suggested to play a role in cell proliferation signaling. []
Q4: Has 5,6-DHA been used to study specific cell types?
A4: Yes, 5,6-DHA has been utilized in research to investigate the role of 5-LO in various cell types, including:
- Fibroblasts: Research suggests that platelet-stimulated proliferation of fibroblasts is mediated by increased 5-LO activity, and this effect can be blocked by 5,6-DHA. []
- Mast cells: Studies have demonstrated that 5,6-DHA can inhibit the release of leukotrienes from mast cells activated by various stimuli, highlighting its role in modulating mast cell degranulation and inflammatory responses. []
- Neurons: 5,6-DHA has been shown to inhibit TRPM7 channel activity, a channel involved in neuronal cell death. This suggests a potential neuroprotective effect of 5,6-DHA. []
Q5: Are there any structural analogs of 5,6-DHA that have different effects?
A5: Yes, while 5,6-DHA specifically targets 5-LO, other structurally similar compounds like 11,12-dehydroarachidonic acid have been shown to irreversibly inhibit the cyclooxygenase pathway, which is responsible for prostaglandin synthesis. [] This highlights the importance of subtle structural variations in achieving selectivity for different enzymes within the arachidonic acid cascade.
Q6: What are the limitations of using 5,6-DHA in research?
A6: While a valuable tool in research, 5,6-DHA has limitations:
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![N-[(3S)-2-Oxooxolan-3-YL]-2-phenylacetamide](/img/structure/B164092.png)



![8-Fluoroimidazo[1,2-a]pyridine](/img/structure/B164112.png)







